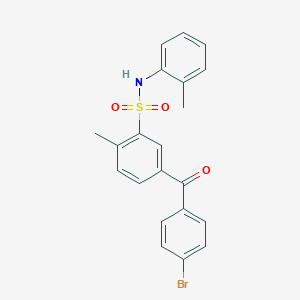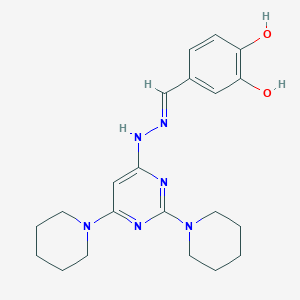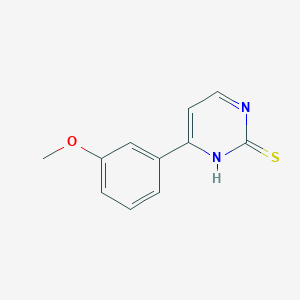![molecular formula C22H26N2O B6106601 4-{4-[(3-anilino-1-piperidinyl)methyl]phenyl}-3-butyn-1-ol](/img/structure/B6106601.png)
4-{4-[(3-anilino-1-piperidinyl)methyl]phenyl}-3-butyn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(3-anilino-1-piperidinyl)methyl]phenyl}-3-butyn-1-ol, also known as JNJ-26481585, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized by Johnson & Johnson Pharmaceutical Research and Development, L.L.C. and has since been the focus of numerous scientific studies. In
Applications De Recherche Scientifique
4-{4-[(3-anilino-1-piperidinyl)methyl]phenyl}-3-butyn-1-ol has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its potential use in combination with other cancer therapies, such as radiation and chemotherapy.
Mécanisme D'action
The mechanism of action of 4-{4-[(3-anilino-1-piperidinyl)methyl]phenyl}-3-butyn-1-ol involves the inhibition of histone deacetylase (HDAC) enzymes. HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting HDACs, this compound can alter gene expression patterns in cancer cells, leading to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has also been shown to have effects on normal cells. It has been shown to induce differentiation in various cell types, including neuronal and hematopoietic cells. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{4-[(3-anilino-1-piperidinyl)methyl]phenyl}-3-butyn-1-ol in lab experiments is its specificity for HDAC enzymes. This can be useful in studying the role of HDACs in various biological processes. However, one limitation is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 4-{4-[(3-anilino-1-piperidinyl)methyl]phenyl}-3-butyn-1-ol. One area of interest is its potential use in combination with other cancer therapies, such as immunotherapy. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to better understand its effects on normal cells and its potential toxicity. Overall, this compound has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential applications.
Méthodes De Synthèse
The synthesis of 4-{4-[(3-anilino-1-piperidinyl)methyl]phenyl}-3-butyn-1-ol involves a multi-step process that begins with the reaction of 4-bromo-3-nitrobenzyl alcohol with 3-anilinopiperidine. The resulting intermediate is then reacted with 4-iodobenzaldehyde to form the final product. The synthesis of this compound has been well-documented in the literature and has been optimized for large-scale production.
Propriétés
IUPAC Name |
4-[4-[(3-anilinopiperidin-1-yl)methyl]phenyl]but-3-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c25-16-5-4-7-19-11-13-20(14-12-19)17-24-15-6-10-22(18-24)23-21-8-2-1-3-9-21/h1-3,8-9,11-14,22-23,25H,5-6,10,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICGIUUGZZBSOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)C#CCCO)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-4-{4-[(3-methylphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B6106528.png)

![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6106558.png)
![3,5-bis[(trifluoroacetyl)amino]benzoic acid](/img/structure/B6106565.png)
![1-(2-methylbenzyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6106572.png)
![4-benzyl-1-[4-(1-piperidinylcarbonyl)benzyl]piperidine](/img/structure/B6106573.png)
![N-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6106584.png)
![N-cyclohexyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6106589.png)

![N-(3-chloro-4-fluorophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B6106597.png)
![8,9-bis(4-chlorophenyl)-4,9-dihydrotetrazolo[1',5':1,2]pyrimido[4,5-d]pyridazin-5-ol](/img/structure/B6106613.png)

![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B6106629.png)
